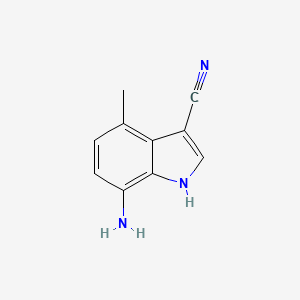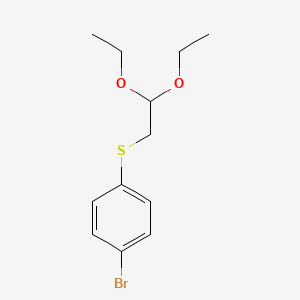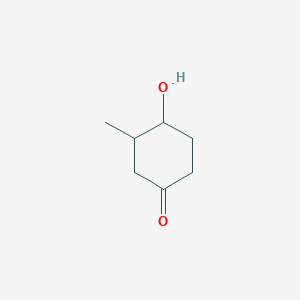
3-氟代-N-羟基苯并咪唑酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research It is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety
科学研究应用
3-Fluoro-N-hydroxybenzimidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the modification of polymers and as a catalyst in certain industrial processes.
作用机制
Target of Action
The primary target of 3-Fluoro-N-hydroxybenzimidoyl chloride (NHBC) is the generation of fluoroalkyl radicals . The compound has been developed as a radical precursor for the formation of C-C bonds .
Mode of Action
NHBC provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals . It can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins . DFT calculations have shown that NHBC proceeds by the fluorocarbon radical pathway, whereas other well-known redox-active esters (RAEs) proceed by the nitrogen radical pathway .
Biochemical Pathways
The biochemical pathways affected by NHBC involve the generation of fluoroalkyl radicals . These radicals can then participate in various reactions, including photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Result of Action
The result of NHBC’s action is the generation of fluoroalkyl radicals, which can be used in various chemical reactions . This includes the photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Action Environment
The action of NHBC is influenced by environmental factors such as light, as its activity is enhanced under photo-catalytic conditions
生化分析
Biochemical Properties
The role of 3-Fluoro-N-hydroxybenzimidoyl chloride in biochemical reactions is significant. It has been found to be involved in the generation of fluoroalkyl radicals
Molecular Mechanism
The molecular mechanism of 3-Fluoro-N-hydroxybenzimidoyl chloride involves the generation of fluoroalkyl radicals . It is suggested that this compound exerts its effects at the molecular level through this mechanism, which may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
One common method involves the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditionsIndustrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
3-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
相似化合物的比较
3-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidoyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluoro-substituted spiro-isoxazolines: These compounds also contain fluorine atoms and are studied for their antiviral and anticancer activities.
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride: Contains multiple fluorine atoms, leading to distinct chemical properties and uses.
属性
CAS 编号 |
58606-42-1 |
|---|---|
分子式 |
C7H5ClFNO |
分子量 |
173.57 g/mol |
IUPAC 名称 |
(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+ |
InChI 键 |
CQEGJGFPGPNQNG-JXMROGBWSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
手性 SMILES |
C1=CC(=CC(=C1)F)/C(=N\O)/Cl |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
